N-(4-{[2-(2,2-diphenylacetamido)ethyl]carbamoyl}phenyl)-2-methylpropanamide
Description
N-(4-{[2-(2,2-Diphenylacetamido)ethyl]carbamoyl}phenyl)-2-methylpropanamide is a structurally complex amide derivative characterized by a central phenyl ring substituted with a carbamoyl-linked ethyl group bearing a 2,2-diphenylacetamido moiety.
Properties
IUPAC Name |
N-[2-[(2,2-diphenylacetyl)amino]ethyl]-4-(2-methylpropanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O3/c1-19(2)25(31)30-23-15-13-22(14-16-23)26(32)28-17-18-29-27(33)24(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-16,19,24H,17-18H2,1-2H3,(H,28,32)(H,29,33)(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMOWOKQYITTKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(2,2-diphenylacetamido)ethyl]carbamoyl}phenyl)-2-methylpropanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize 2,2-diphenylacetic acid, which is then converted into 2,2-diphenylacetamide through an amidation reaction. This intermediate is further reacted with ethyl carbamate to form the carbamoyl derivative. Finally, the target compound is obtained by coupling this intermediate with 4-aminophenyl-2-methylpropanamide under appropriate reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[2-(2,2-diphenylacetamido)ethyl]carbamoyl}phenyl)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
N-(4-{[2-(2,2-diphenylacetamido)ethyl]carbamoyl}phenyl)-2-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions and enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-{[2-(2,2-diphenylacetamido)ethyl]carbamoyl}phenyl)-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites on proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Structural Features:
- Core Amide Backbone : Shares similarity with compounds in (e.g., 11c, 12a–12c), which incorporate phenylacetamido or phenylpropanamido groups.
- Diphenylacetamido Motif : Distinct from ’s 2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]propanamide, which lacks aromatic bulk but includes sulfamoyl and chloro substituents.
- Terminal Modifications : The 2-methylpropanamide group differentiates it from ’s 2-(4-(N-Hydroxycarbamimidoyl)phenyl)-2-methylpropanamide, which replaces the diphenylacetamido group with a hydroxycarbamimidoyl moiety.
Table 1: Structural and Physicochemical Comparison
Pharmacological and Physicochemical Properties
- Lipophilicity : The diphenylacetamido group in the target compound likely increases logP compared to ’s hydrophilic hydroxycarbamimidoyl derivative . This property may enhance blood-brain barrier penetration, similar to PET ligands in .
- Metabolic Stability : Bulky aromatic groups may reduce metabolic degradation rates compared to ’s chloro-propanamide, which lacks steric protection .
Biological Activity
N-(4-{[2-(2,2-diphenylacetamido)ethyl]carbamoyl}phenyl)-2-methylpropanamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 379.5 g/mol. Its structure includes a diphenylacetamido group and a carbamoyl linkage, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H25N3O3 |
| Molecular Weight | 379.5 g/mol |
| Purity | ≥ 95% |
| Complexity Rating | 553 |
Inhibition of Enzymatic Activity
Recent studies have indicated that compounds similar to this compound may exhibit inhibitory effects on various enzymes. For instance, α-glucosidase inhibitors have been developed based on similar frameworks, demonstrating significant potency in managing blood glucose levels, which is crucial for diabetes treatment .
Antitumor Activity
The compound's structural analogs have shown promise as histone deacetylase (HDAC) inhibitors, which play a vital role in cancer therapy. HDAC inhibitors are known to induce cell cycle arrest and apoptosis in cancer cells. For example, an analog exhibited IC50 values against HDAC1, HDAC2, and HDAC3 of 95.2 nM, 260.7 nM, and 255.7 nM respectively, demonstrating strong antitumor potential .
Case Studies
- Diabetes Management : A study involving similar compounds showed that they could selectively inhibit α-glucosidase with an IC50 value significantly lower than traditional inhibitors like Acarbose. This suggests a potential application in developing more effective diabetes treatments .
- Cancer Therapy : In vitro studies on HDAC inhibitors revealed that certain derivatives of this compound could effectively inhibit tumor growth in cell lines such as A2780 and HepG2, indicating their viability as anticancer agents .
Cytotoxicity Testing
Cytotoxicity assays have been performed to evaluate the safety profile of the compound. In studies involving human hepatocyte (LO2) cells, compounds similar to this compound exhibited non-cytotoxic effects at therapeutic concentrations, highlighting their potential for safe therapeutic use .
Molecular Docking Studies
Molecular docking studies have been utilized to predict the binding affinity of the compound to target enzymes. These studies suggest that the structural features of this compound facilitate strong interactions with active sites of target enzymes, enhancing its inhibitory effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
